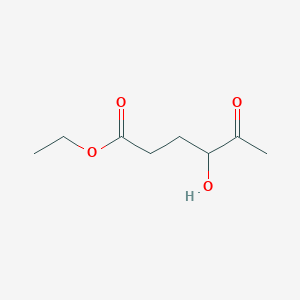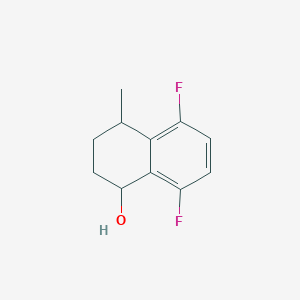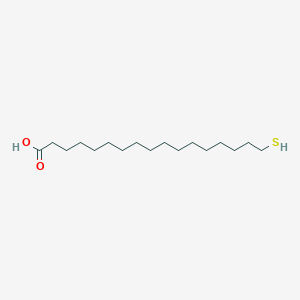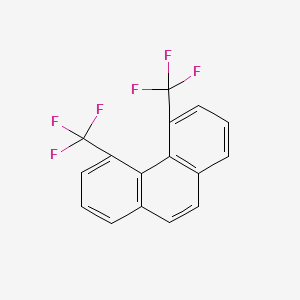![molecular formula C13H15NO B14320219 2-[(4-Methylanilino)methylidene]cyclopentan-1-one CAS No. 112450-72-3](/img/structure/B14320219.png)
2-[(4-Methylanilino)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylanilino)methylidene]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylanilino)methylidene]cyclopentan-1-one typically involves the condensation of 4-methylaniline with cyclopentanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylanilino)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted cyclopentanone derivatives.
Scientific Research Applications
2-[(4-Methylanilino)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylanilino)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A structurally related compound with a cyclopentenone ring.
Cyclohexenone: Another similar compound with a cyclohexenone ring.
Cycloheptenone: A compound with a cycloheptenone ring.
Uniqueness
2-[(4-Methylanilino)methylidene]cyclopentan-1-one is unique due to the presence of the methylanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
112450-72-3 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-[(4-methylanilino)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H15NO/c1-10-5-7-12(8-6-10)14-9-11-3-2-4-13(11)15/h5-9,14H,2-4H2,1H3 |
InChI Key |
DKZOSZDCWLPZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
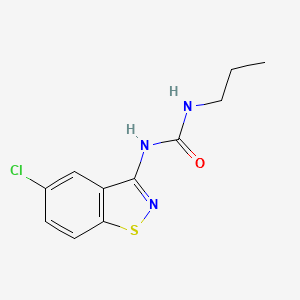
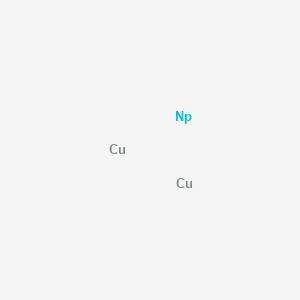
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)

![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
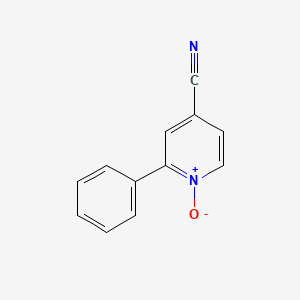
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
